1,2-Bis(1-phenylethyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114292-87-4 |
|---|---|
Molecular Formula |
C26H24 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,2-bis(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C26H24/c1-19(21-11-5-3-6-12-21)24-18-17-23-15-9-10-16-25(23)26(24)20(2)22-13-7-4-8-14-22/h3-20H,1-2H3 |
InChI Key |
SRJKNCWHUWRHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Stereochemical Investigations of 1,2 Bis 1 Phenylethyl Naphthalene Systems
Chiroptical Properties and Spectroscopic Analysis for Chirality Assessment
The chirality of 1,2-bis(1-phenylethyl)naphthalene systems gives rise to distinct chiroptical properties, which are instrumental in their characterization and the assignment of their absolute configuration. The primary spectroscopic technique for this purpose is Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. In the case of this compound, the naphthalene (B1677914) moiety acts as a chromophore. The spatial arrangement of the two 1-phenylethyl substituents creates a chiral environment that influences the electronic transitions of the naphthalene ring system, leading to characteristic CD signals.
The chiroptical properties of such systems are highly sensitive to the conformation and the dihedral angle between the naphthalene and the phenyl groups. The exciton (B1674681) chirality method is a powerful tool for relating the observed CD spectrum to the absolute configuration of the molecule. This method is applicable when two or more chromophores are positioned in a chiral fashion relative to one another. In this compound, the electronic transitions of the naphthalene and phenyl chromophores can couple, resulting in a bisignate Cotton effect in the CD spectrum. The sign of this couplet (positive or negative) can be directly related to the helicity of the arrangement of the transition dipole moments of the chromophores, and thus to the absolute configuration of the stereogenic centers.
For instance, studies on related chiral binaphthyl derivatives have demonstrated a strong correlation between the dihedral angle of the naphthyl units and the intensity of the CD signal. researchgate.netresearchgate.net Simulated CD spectra, often generated using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to confirm the assignment of the absolute configuration. nih.gov The CD spectra of these compounds typically exhibit strong couplets in the UV region, corresponding to the π-π* transitions of the aromatic systems. nih.gov
| Spectroscopic Technique | Information Obtained | Relevant Wavelength/Frequency Range |
| Circular Dichroism (CD) | Determination of absolute configuration, conformational analysis | UV region (typically 200-400 nm) |
| Vibrational Circular Dichroism (VCD) | Detailed conformational information, distinction between closely related isomers | Mid-infrared region (4000-400 cm⁻¹) |
| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation as a function of wavelength | UV-Visible region |
Conformational Analysis and Dynamic Stereochemistry
The stereochemical behavior of this compound is not static but is characterized by a dynamic equilibrium between different conformations. Understanding this dynamic stereochemistry is crucial for elucidating its role in various chemical processes.
Application of Dynamic Nuclear Magnetic Resonance (NMR) for Conformational Barriers and Internal Motion
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates and energetics of conformational changes in molecules. nih.gov In this compound, rotation around the single bonds connecting the phenylethyl groups to the naphthalene core and the rotation of the phenyl groups themselves are subject to steric hindrance. This restricted rotation leads to the existence of distinct conformers that can interconvert at a rate that is on the NMR timescale.
At low temperatures, the interconversion between conformers may be slow enough to allow for the observation of separate signals for the nuclei in each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. unibas.it
For example, in hindered naphthylamine derivatives, DNMR studies have been used to quantify the rotational barriers around the Ar-N bond. unibas.it Similarly, for this compound, variable-temperature NMR experiments can provide quantitative data on the energy barriers separating different rotational isomers (rotamers). The anisochrony (non-equivalence) of diastereotopic protons or methyl groups in the phenylethyl substituents can serve as a sensitive probe for the conformational dynamics.
Computational Studies on Conformational Landscapes and Isomerization Processes
Computational chemistry provides invaluable insights into the conformational landscapes and isomerization pathways of complex molecules like this compound. sid.ir By employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), it is possible to calculate the relative energies of different conformers and the transition state structures that connect them. researchgate.net
These calculations allow for the construction of a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. nih.govnih.gov The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for their interconversion. From the PES, one can predict the most stable conformers and the energy barriers for rotation around the key single bonds.
Computational studies on related naphthalene derivatives have shown that the conformational preferences are governed by a delicate balance of steric repulsion and weak intramolecular interactions, such as CH-π interactions. arxiv.org For this compound, computational models can predict the preferred dihedral angles between the naphthalene and phenyl rings and the relative orientations of the two phenylethyl groups. These theoretical predictions can then be correlated with experimental data from DNMR and chiroptical spectroscopy to provide a comprehensive understanding of the molecule's dynamic stereochemistry.
| Computational Method | Information Provided | Key Parameters Calculated |
| Density Functional Theory (DFT) | Relative energies of conformers and transition states | Geometries, vibrational frequencies, electronic properties |
| Møller-Plesset Perturbation Theory (MP2) | More accurate energies, especially for systems with significant dispersion interactions | Interaction energies, conformational energies |
| Potential Energy Surface (PES) Scan | Mapping of conformational space and identification of low-energy pathways | Dihedral angle potentials, energy barriers |
Chirality Transfer and Induction Mechanisms in Asymmetric Synthesis
The chiral environment created by the this compound scaffold can be effectively utilized to induce chirality in other molecules during asymmetric synthesis. researchgate.net This process, known as chirality transfer, is a cornerstone of modern stereoselective chemistry. The fixed spatial orientation of the bulky phenylethyl groups can create a chiral pocket that selectively binds or orients a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
In the context of asymmetric catalysis, derivatives of this compound can be employed as chiral ligands for metal catalysts. The coordination of the ligand to the metal center creates a chiral catalyst that can mediate a wide range of enantioselective transformations. The mechanism of chirality transfer in these systems often involves the formation of a diastereomeric transition state between the chiral catalyst and the substrate. The steric and electronic properties of the this compound ligand dictate the geometry and energy of these transition states, thereby determining the enantioselectivity of the reaction.
For instance, chiral ligands based on binaphthyl structures are widely used in asymmetric phase-transfer catalysis. nih.gov The C2-symmetric nature of many of these ligands is crucial for achieving high levels of enantiomeric excess (ee). The well-defined chiral environment around the active site of the catalyst effectively shields one face of the substrate from attack by the reagent, leading to a highly stereoselective outcome. The principles of central-to-axial chirality conversion have also been explored in the asymmetric synthesis of related atropisomeric naphthalene derivatives. nih.gov
Atropisomerism in Biaryl Systems Related to this compound
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most commonly the C-C bond connecting two aryl rings. mdpi.com While this compound itself possesses central chirality, its structural framework is closely related to that of atropisomeric biaryl compounds, such as 1,1'-binaphthyl (BINOL) and its derivatives. The principles governing the stereochemistry of these systems are highly relevant to understanding the conformational behavior of this compound.
Control and Measurement of Orientational Chirality
Orientational chirality refers to the chirality that arises from the specific orientation of substituents in a molecule. In the context of this compound and related biaryl systems, the control and measurement of this orientational chirality are of paramount importance. The synthesis of chiral binaphthyl derivatives often relies on strategies that can control the axial chirality during the key bond-forming step. ciac.jl.cn
The measurement of orientational chirality is typically achieved through chiroptical methods such as CD spectroscopy, as discussed in section 3.1. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the helical twist of the biaryl system. Computational methods are also employed to predict the chiroptical properties associated with a given orientational chirality. nih.gov By comparing the experimental and calculated spectra, the absolute configuration of the atropisomer can be determined with a high degree of confidence. This synergy between experimental measurement and theoretical calculation is crucial for the unambiguous assignment of stereochemistry in these complex chiral systems.
Mechanistic Studies of Reactions Involving 1,2 Bis 1 Phenylethyl Naphthalene Precursors and Analogs
Radical Reaction Pathways Involving 1,2-Bis(1-phenylethyl)diazene Intermediates
The thermal decomposition of diazo compounds often proceeds through radical intermediates, and 1,2-Bis(1-phenylethyl)diazene is no exception. The decomposition of aliphatic diazo compounds can lead to the formation of various products, with the reaction mechanism being a key determinant of the final outcome. rsc.org For instance, the thermal decomposition of diphenyldiazomethane in the presence of hydroxylic additives primarily yields benzophenone (B1666685) azine and a substituted diphenylmethanol. rsc.org This suggests that two distinct mechanisms can be at play for the formation of the azine: one involving the reaction of a carbene intermediate with the starting diazo compound, and another being a direct reaction between two diazoalkane molecules without the formation of a carbene. rsc.org
In the context of 1,2-Bis(1-phenylethyl)diazene, its thermal decomposition would be expected to generate 1-phenylethyl radicals. nih.gov These radicals can then undergo a variety of subsequent reactions, including dimerization, disproportionation, or reaction with other species present in the reaction mixture. The stability and reactivity of the 1-phenylethyl radical are crucial in dictating the product distribution. The presence of a phenyl group stabilizes the radical through resonance, influencing its subsequent chemical behavior.
The generation of nitrenes, another class of reactive intermediates, can also be achieved through the decomposition of azides, often facilitated by photolysis or transition metal catalysts. acs.org These nitrenes can then participate in reactions such as the aziridination of alkenes. acs.org While not directly involving a diazene, the study of nitrene generation and reactivity provides analogous insights into the behavior of highly reactive nitrogen-containing intermediates.
Mechanisms of Palladium-Catalyzed Reductive Couplings
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.com The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com In the context of forming a molecule like 1,2-Bis(1-phenylethyl)naphthalene, a palladium-catalyzed reductive coupling could be envisioned.
A plausible pathway could involve the reductive coupling of two molecules of a 1-phenylethyl halide or a related electrophile. The catalytic cycle would commence with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 1-phenylethyl electrophile, forming a palladium(II) intermediate. Subsequent steps would involve the introduction of the second 1-phenylethyl group, potentially through a transmetalation-like process or a reductive coupling mechanism, ultimately leading to the formation of the desired C-C bond and regeneration of the palladium(0) catalyst.
Palladium catalysis is also effective in the dearomative difunctionalization of naphthalenes. nih.gov This process involves the insertion of a palladium catalyst into the naphthalene (B1677914) ring, forming a π-allylpalladium intermediate which can then be captured by nucleophiles. nih.gov While this specific reaction leads to spirooxindoles, the underlying principle of palladium-mediated activation of the naphthalene core is relevant to the synthesis of substituted naphthalenes. Furthermore, palladium catalysts have been successfully employed in the reductive coupling of phenols with amines to produce cyclohexylamines, demonstrating the versatility of this metal in facilitating reductive transformations. mcgill.carsc.org The synthesis of ethynylated naphthalene derivatives has also been achieved through palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. researchgate.net
The mechanism of palladium-catalyzed reactions can be influenced by various factors, including the nature of the ligand, the solvent, and the presence of additives like water. nih.gov For instance, in the palladium-catalyzed synthesis of cyclobutane (B1203170) derivatives, the presence of water was found to influence the reaction mechanism, favoring the formation of the four-membered ring product. nih.gov
Nickel-Catalyzed Enantioselective Transformations: Ligand-Substrate Interactions and Byproduct Formation
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to their palladium-catalyzed counterparts, often exhibiting unique reactivity and selectivity. researchgate.netsquarespace.com A key feature of nickel catalysis is its ability to access a wider range of oxidation states, including Ni(I) and Ni(III), which can open up distinct mechanistic pathways involving radical intermediates. squarespace.comoaepublish.com This allows for the coupling of a broader scope of electrophiles and nucleophiles, including those that are challenging for palladium catalysts. squarespace.com
In the context of synthesizing a chiral molecule like this compound, enantioselective nickel catalysis is of particular interest. The stereochemical outcome of these reactions is critically dependent on the interaction between the chiral ligand and the substrate within the coordination sphere of the nickel catalyst. researchgate.netresearchgate.net The design of chiral ligands, such as those based on bisoxazolines or N-heterocyclic carbenes, is crucial for achieving high levels of enantioselectivity. researchgate.netorganic-chemistry.org Mechanistic studies indicate that the active catalytic species can be a bis-ligated nickel complex in some enantioselective cross-couplings. researchgate.net
A significant challenge in nickel-catalyzed reactions is the potential for byproduct formation. One common side reaction is β-hydride elimination, which can lead to the formation of alkenes from alkyl-nickel intermediates. scholaris.ca The choice of ligand plays a critical role in suppressing this unwanted pathway. Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination, leading to higher yields of the desired cross-coupling product. scholaris.ca For instance, the use of stilbene (B7821643) as a ligand in nickel-catalyzed stereospecific cross-couplings has been shown to prevent β-hydride elimination, which is observed with more common alkyl phosphine (B1218219) ligands. nih.gov
The interaction between the ligand and the substrate can be subtle and complex. In some cases, a "naphthyl requirement" has been observed in stereospecific cross-couplings of benzylic electrophiles, where high yields and stereofidelity are only achieved with substrates containing a naphthyl group. nih.gov However, recent advances have shown that this requirement can be overcome through careful catalyst and ligand design. nih.gov The development of diverse ligand libraries, including those derived from pharmaceutical compound collections, is accelerating the discovery of new and improved nickel catalysts for challenging transformations. nih.gov
| Ligand Type | Role in Ni-Catalysis | Potential Byproducts |
| Chiral Bisoxazoline | Enantioselective hydroboration of vinylarenes. organic-chemistry.org | - |
| Chiral N-Heterocyclic Carbene | Enantioselective arylative ring-opening of diarylfurans. researchgate.net | - |
| Stilbene | Stereospecific Suzuki-Miyaura arylation of tertiary pivalates, prevents β-hydride elimination. nih.gov | Racemization |
| Bipyridine-type Nitrogen Ligands | Reductive coupling of C(sp²) and C(sp³) electrophiles. oaepublish.com | Homocoupling products |
| Alkyl Phosphines | - | β-hydride elimination products. nih.gov |
Detailed Mechanistic Insights into Multi-Component Condensation Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The synthesis of highly substituted naphthalene rings can, in principle, be achieved through such a process. The mechanism of MCRs often involves a cascade of sequential reactions, where the product of one step serves as the substrate for the next.
A common sequence in the formation of aromatic rings is a series of condensation and cyclization reactions. For example, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound can generate an intermediate that subsequently undergoes a Michael addition with another nucleophile. rsc.org This can be followed by an intramolecular cyclization and subsequent aromatization to yield a highly substituted aromatic product. rsc.org The specific pathway and the final product are highly dependent on the nature of the starting materials and the reaction conditions.
The synthesis of functionalized cyclohexenes, for instance, has been achieved through a five-component reaction involving two equivalents each of an aryl aldehyde and a substituted cyanoacetate (B8463686) with one equivalent of nitromethane. nih.gov The proposed mechanism involves initial Knoevenagel condensations followed by Michael additions and a final cyclization. nih.gov Similarly, the synthesis of hexa-substituted 1,4-dihydropyridines proceeds through an iminium ion intermediate formed from the condensation of an aromatic aldehyde and an amine catalyst. rsc.org
While a direct multi-component synthesis of this compound is not explicitly detailed in the provided search results, the general principles of MCRs can be applied to hypothesize a potential pathway. Such a reaction could involve the condensation of a suitable naphthalene precursor with two equivalents of a 1-phenylethyl-containing building block. The mechanism would likely involve a series of nucleophilic additions, cyclizations, and dehydration steps to construct the final aromatic system with the desired substitution pattern. The stereochemistry of the two phenylethyl groups would be a critical aspect to control in such a transformation.
| Reaction Type | Key Intermediates | Driving Force |
| Knoevenagel Condensation | Enolates, Iminium ions | Formation of a stable C=C bond |
| Michael Addition | Enolates, Enamines | Formation of a new C-C bond |
| Intramolecular Cyclization | - | Formation of a stable ring system |
| Aromatization | - | Formation of a highly stable aromatic ring |
Sophisticated Structural Elucidation Methodologies for Naphthalene Based Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. For a molecule with the structural complexity of 1,2-Bis(1-phenylethyl)naphthalene, which contains multiple stereocenters and overlapping aromatic signals, advanced NMR methods are essential.
The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals for this compound requires a combination of one-dimensional and two-dimensional NMR experiments. ipb.ptresearchgate.net The complexity of the molecule, with its naphthalene (B1677914) core and two phenylethyl substituents, results in a crowded ¹H NMR spectrum, particularly in the aromatic region (approx. 7.0-8.5 ppm) and the aliphatic region containing the methine and methyl protons.
¹H NMR: Provides initial information on the types of protons and their relative numbers. The aromatic protons on the naphthalene and phenyl rings will appear as complex multiplets, while the two methine (CH) protons and the two methyl (CH₃) groups of the phenylethyl side chains will appear in the aliphatic region.
¹³C{¹H} NMR: Shows the number of distinct carbon environments. The spectrum will display signals for the naphthalene core carbons, the phenyl ring carbons, and the aliphatic methine and methyl carbons.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. numberanalytics.com It is crucial for tracing the connectivity within the phenylethyl fragments (coupling between the methine proton and the methyl protons) and for distinguishing between different spin systems within the aromatic rings.
HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. numberanalytics.com It is essential for definitively assigning which protons are bonded to which carbons, simplifying the complex spectral data.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Naphthalene (C3-C8) | 7.20 - 8.10 (m) | 125.0 - 129.0 | H(aromatic) → C(aromatic) |
| Naphthalene (C1, C2, C9, C10) | - | 131.0 - 140.0 | H(methine) → C(aromatic, C1/C2) |
| Phenyl (C2', C3', C4', C5', C6') | 6.90 - 7.30 (m) | 126.0 - 129.5 | H(aromatic) → C(aromatic) |
| Phenyl (C1') | - | ~145.0 | H(methine) → C(aromatic, C1') |
| Methine (CH) | 4.40 - 4.60 (q) | ~45.0 | H(methine) → C(methyl), C(naphthalene), C(phenyl) |
| Methyl (CH₃) | 1.60 - 1.80 (d) | ~22.0 | H(methyl) → C(methine) |
Since this compound possesses multiple chiral centers, it can exist as a mixture of diastereomers ((R,R), (S,S), (R,S), (S,R)). NMR spectroscopy is a primary method for determining the diastereomeric ratio (d.r.) and, with modification, the enantiomeric excess (e.e.).
Diastereomeric Ratio (d.r.): Diastereomers are chemically and physically distinct and, therefore, are distinguishable in a standard NMR spectrum without any additives. researchgate.net Protons or carbons in the different diastereomers will experience slightly different chemical environments, leading to separate, well-resolved signals. rsc.org The diastereomeric ratio can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. researchgate.net For example, the methyl doublets or methine quartets of the different diastereomers often have slightly different chemical shifts, allowing for straightforward integration and ratio calculation.
Enantiomeric Excess (e.e.): Enantiomers have identical NMR spectra under normal conditions. To determine the e.e., it is necessary to convert the mixture of enantiomers into a mixture of diastereomers by using a chiral auxiliary. nih.gov This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a single enantiomer of a chiral derivatizing agent to form new, covalently bonded diastereomeric compounds. rsc.org These diastereomers will have distinct NMR spectra, allowing for quantification by integration.
Chiral Solvating Agents (CSAs): The analyte is dissolved in a chiral solvent or with a chiral solvating agent, which forms transient diastereomeric complexes. nih.govacs.org This interaction is often sufficient to induce small chemical shift differences (Δδ) between the signals of the two enantiomers, enabling the determination of the e.e. by integration.
For naphthalene-based chiral compounds, auxiliaries like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used to create a chiral environment, leading to the separation of signals for the enantiomers in the NMR spectrum. acs.org The accuracy of these methods depends on factors like the choice of auxiliary, solvent, and temperature. acs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. mahidol.ac.th It is also used to study fragmentation patterns, which provides structural information that corroborates NMR data.
QTOF-MS combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid instrument offers high resolution, mass accuracy, and sensitivity. waters.com For this compound (C₂₆H₂₆), QTOF-MS can readily confirm the elemental composition by providing a measured mass extremely close to the calculated exact mass (338.2034). The instrument can be operated in MS mode to determine the molecular ion or in tandem MS (MS/MS) mode, where the molecular ion is fragmented to provide structural information. waters.comsciex.com
Orbitrap mass spectrometry is renowned for its exceptional resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy. thermofisher.comlibretexts.org An Orbitrap analyzer traps ions in an electrostatic field and detects their orbital frequencies, which are then converted to mass-to-charge ratios. youtube.com This level of performance ensures extremely high confidence in molecular formula determination. mahidol.ac.thresearchgate.net Like QTOF, Orbitrap instruments can perform detailed fragmentation studies (MSⁿ) that are invaluable for piecing together the structure of complex molecules and differentiating isomers. thermofisher.com
GC/EI-MS is a classic technique where the sample is first separated by gas chromatography and then ionized by a high-energy electron beam (typically 70 eV). nih.gov This "hard" ionization technique causes extensive and reproducible fragmentation. whitman.edu While often resulting in a weak or absent molecular ion peak for larger molecules, the fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries. For this compound, characteristic fragments would be expected from the cleavage of the bond between the naphthalene ring and the side chains, as well as benzylic cleavage. ysu.edu
| Analysis Type | Parameter | Expected Value / Fragment (m/z) | Interpretation |
|---|---|---|---|
| HRMS (QTOF/Orbitrap) | Calculated Exact Mass | 338.2034 | For Molecular Formula C₂₆H₂₆ |
| HRMS (QTOF/Orbitrap) | Observed Molecular Ion [M]⁺ or [M+H]⁺ | ~338.2034 or ~339.2112 | Confirms elemental composition |
| GC/EI-MS | Molecular Ion [M]⁺˙ | 338 | Parent molecule |
| GC/EI-MS | Fragment | 233 | [M - C₈H₉]⁺, Loss of a phenylethyl radical |
| GC/EI-MS | Fragment | 105 | [C₈H₉]⁺, Phenylethyl cation (benzylic cleavage) |
| GC/EI-MS | Fragment | 91 | [C₇H₇]⁺, Tropylium ion (rearrangement from phenylethyl) |
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate a precise electron density map of the molecule, revealing the spatial arrangement of its atoms, bond lengths, and bond angles. rigaku.com This technique is indispensable for the structural elucidation of complex chiral molecules like this compound, as it provides definitive information on both its solid-state conformation and, crucially, its absolute configuration. nih.govpurechemistry.org
Principles of Absolute Configuration Determination
For a chiral molecule, which is non-superimposable on its mirror image, determining its absolute configuration is essential for understanding its specific chemical and biological properties. purechemistry.org X-ray crystallography can achieve this through the phenomenon of anomalous dispersion (or resonant scattering). nih.gov
When X-rays interact with electrons, the scattering is typically considered elastic. However, if the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. In a non-centrosymmetric crystal containing a single enantiomer, the differences between these "Bijvoet pairs" are measurable and depend on the absolute structure. nih.gov
The analysis culminates in the calculation of the Flack parameter. nih.gov A value close to 0 indicates that the determined model correctly represents the absolute configuration of the molecule in the crystal. Conversely, a value approaching 1 suggests that the inverted structure is the correct one. Therefore, by refining the crystallographic model against the measured diffraction data, the true absolute stereochemistry of the chiral centers in this compound can be unequivocally established. researchgate.net
Solid-State Conformation Analysis
Beyond absolute configuration, X-ray crystallography provides a detailed snapshot of the molecule's conformation as it exists in the solid state. For this compound, this includes the precise orientation of the two bulky (1-phenylethyl) groups relative to the naphthalene plane and to each other. Key conformational parameters, such as the dihedral angles between the naphthalene and phenyl rings, and the torsion angles along the C-C bonds of the ethyl sidechains, are determined with high precision.
This information is vital for understanding intermolecular interactions within the crystal lattice, such as π-π stacking and C-H···π interactions, which dictate the crystal packing. beilstein-journals.orgnih.gov Studies on related disubstituted naphthalenes have shown that the substitution pattern significantly influences the molecular packing, which can adopt herringbone or layered arrangements. mdpi.comnih.gov For this compound, the steric hindrance between the adjacent bulky substituents would likely force the phenyl rings to twist significantly out of the naphthalene plane, a feature that would be precisely quantified by crystallographic analysis.
Illustrative Crystallographic Data
While specific crystallographic data for this compound is not publicly available, the table below presents representative data from a related naphthalene derivative, Phenyl naphthalene-2-sulfonate, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C16H12O3S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.8311 (4) |
| b (Å) | 10.3381 (4) |
| c (Å) | 15.2287 (6) |
| α (°) | 90 |
| β (°) | 96.793 (2) |
| γ (°) | 90 |
| Volume (Å3) | 1380.19 (10) |
| Z (Molecules per unit cell) | 4 |
| Key Dihedral Angle (Naphthalene-Phenyl) | 65.21 (3)° |
| Flack Parameter | -0.03 (7) |
In a hypothetical analysis of this compound, similar parameters would be determined. The space group would indicate the crystal's symmetry, and the unit cell dimensions would define the repeating unit of the crystal lattice. Most importantly, the atomic coordinates would allow for the calculation of all intramolecular distances and angles, providing a definitive and high-resolution picture of its solid-state structure and absolute stereochemistry.
Theoretical and Computational Chemistry Approaches to 1,2 Bis 1 Phenylethyl Naphthalene
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for molecules of this size. It is widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the vibrational frequencies of the bonds within the molecule.
For 1,2-Bis(1-phenylethyl)naphthalene, DFT calculations would begin by defining an initial guess for the molecular structure. The DFT algorithm then systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, representing the most stable, or "optimized," geometry. Functionals like B3LYP, combined with a suitable basis set such as 6-31G(d) or larger, are commonly employed for such tasks, providing a reliable prediction of bond lengths and angles. nih.govmdpi.com Due to the steric hindrance from the bulky 1-phenylethyl groups at the adjacent 1 and 2 positions of the naphthalene (B1677914) core, significant twisting of the substituent groups relative to the naphthalene plane would be expected.
Once the geometry is optimized, the same DFT method can be used to calculate the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the compound. nih.gov For instance, characteristic stretching frequencies for the aromatic C-H bonds, the naphthalene ring system, and the phenyl groups would be predicted.
Below is an illustrative table of the kind of data that would be generated from a DFT geometry optimization of this compound.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table is for illustrative purposes, as specific literature data for this compound is not available.
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| C1-C2 | Bond length between substituted naphthalene carbons | 1.38 |
| C1-C(ethyl) | Bond length between naphthalene and ethyl substituent | 1.52 |
| C(ethyl)-C(phenyl) | Bond length between ethyl and phenyl groups | 1.53 |
| C1-C2-C(ethyl) | Bond angle involving the substituent | 121.5 |
Molecular Dynamics Simulations for Conformational Space Exploration
The static picture provided by DFT's geometry optimization is complemented by Molecular Dynamics (MD) simulations, which explore the molecule's dynamic behavior over time. iucr.org this compound possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the phenylethyl groups to the naphthalene core.
MD simulations model the movements of atoms by solving Newton's equations of motion. mdpi.com This allows for the exploration of the vast landscape of possible conformations the molecule can adopt at a given temperature. By simulating the molecule for a sufficient duration (nanoseconds to microseconds), researchers can identify the most populated conformational states and the energetic barriers between them. mdpi.com This is particularly important for understanding how the molecule's shape might influence its interactions with other molecules or its packing in a solid state. Network analysis of MD trajectories can further help visualize the dominant conformational states and the pathways for transitioning between them. iucr.org
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting various spectroscopic data. Beyond the vibrational spectra (IR and Raman) obtained from DFT, other spectroscopic signatures can be calculated.
For example, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the naphthalene and phenyl aromatic systems. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the expected ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can be crucial for confirming the structure and assigning specific resonances to individual atoms in the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data) This table is for illustrative purposes, as specific literature data for this compound is not available.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (π-π* transition) | ~285 nm |
| ¹³C NMR (GIAO-DFT) | Naphthalene C1/C2 | ~135 ppm |
| ¹H NMR (GIAO-DFT) | Naphthalene Protons | 7.2 - 8.0 ppm |
Modeling of Reaction Pathways, Transition States, and Energy Barriers
Theoretical chemistry provides the means to study the reactivity of this compound without performing the actual experiments. DFT can be used to model the entire course of a chemical reaction, from reactants to products.
A key aspect of this is the identification of transition states—the highest energy point along a reaction coordinate. By locating the transition state structure for a proposed reaction, chemists can calculate the activation energy, or energy barrier, which determines the reaction rate. For instance, if this compound were to undergo further substitution, computational modeling could predict whether the reaction is likely to occur and at which position on the aromatic rings. This involves calculating the energies of the reactants, potential intermediates, transition states, and products. Such studies on sterically hindered naphthalene derivatives are crucial for understanding how the bulky substituents influence reactivity, often through steric inhibition of resonance or by blocking access to reactive sites.
Resolution and Enantiopurification Strategies for Chiral 1,2 Bis 1 Phenylethyl Naphthalene Analogs
Diastereomeric Salt Formation and Fractional Crystallization
A classical yet powerful method for resolving chiral compounds is the formation of diastereomeric salts, followed by separation through fractional crystallization. wikipedia.orglibretexts.orghplc.eu This technique is particularly applicable if the target molecule possesses an acidic or basic functional group, or if such a group can be introduced. The principle lies in reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have distinct physical properties, including solubility, they can often be separated by carefully controlled crystallization. hplc.euresearchgate.net
The process involves the following general steps:
Reaction: The racemic mixture is reacted with an enantiomerically pure resolving agent to form diastereomeric salts.
Crystallization: The diastereomeric salt mixture is dissolved in a suitable solvent, and conditions are optimized to induce the crystallization of the less soluble diastereomer.
Separation: The crystallized, less soluble diastereomer is separated from the more soluble one by filtration.
Liberation: The pure enantiomer is recovered from the separated diastereomeric salt by breaking the salt, typically through an acid-base reaction.
While specific studies on the resolution of 1,2-bis(1-phenylethyl)naphthalene via this method are not extensively documented in publicly available literature, the principles can be illustrated with structurally related compounds or those that employ analogous resolving agents. For instance, chiral diols such as (1R,2R)-1,2-diphenylethane-1,2-diol have been successfully used as resolving agents for chiral ketones through the formation of diastereomeric ketals, which can then be separated by fractional crystallization. nih.gov In one study, chiral 3-oxocycloalkanecarbonitriles were resolved by forming diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol. The differing solubilities of the resulting diastereomers, attributed to differences in hydrogen bonding networks in their crystal structures, allowed for their separation. nih.gov
Similarly, chiral amines like (S)-phenylethylamine are common resolving agents for racemic acids. A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid demonstrated the formation of diastereomeric salts with (S)-phenylethylamine, leading to the isolation of the (1S,2S)-enantiomer with high enantiomeric excess. researchgate.net
Table 1: Representative Data for Diastereomeric Resolution of a Chiral Ketone using a Chiral Diol
| Substrate | Resolving Agent | Diastereomeric Intermediate | Crystallization Solvent | Diastereomeric Excess (de) of Crystalline Product (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (±)-3-Oxocyclohexanecarbonitrile | (1R,2R)-1,2-Diphenylethane-1,2-diol | Diastereomeric ketals | Toluene/Heptane | 80 | 87 | nih.gov |
| (±)-3-Oxocycloheptanecarbonitrile | (1R,2R)-1,2-Diphenylethane-1,2-diol | Diastereomeric ketals | Toluene/Heptane | 97 | 95 | nih.gov |
Chiral Chromatographic Separation Techniques (HPLC, GC)
Chiral chromatography is a cornerstone of enantiomer separation, offering high efficiency and broad applicability. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for both analytical and preparative-scale separation of enantiomers. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly versatile and have shown success in resolving a vast array of chiral compounds. chiraltech.commdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, within the chiral grooves of the polysaccharide derivatives. mdpi.com
For analogs of this compound, polysaccharide-based columns would be a primary choice for method development. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. chiraltech.com The nature and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.
Table 2: Illustrative Chiral HPLC Separation Conditions for Structurally Relevant Compounds
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Arotinolol | Chiralpak AD-H (amylose derivative) | Hexane:Ethanol (B145695):Diethylamine:Triethylamine (30:70:0.1:0.1) | 0.4 | 3.03 | chiraltech.com |
| Nomifensine | Chiralpak IG-U (amylose derivative) | Methyl tert-butyl ether (100%) | 1.0 | 4.08 | nih.gov |
| Flurbiprofen | Chiralpak ID-U (amylose derivative) | n-Hexane/Ethanol (80/20, v/v) | 1.0 | >2.0 | nih.gov |
Gas Chromatography (GC): For volatile and thermally stable compounds, chiral gas chromatography offers excellent resolution and sensitivity. libretexts.org Chiral GC columns typically employ cyclodextrin (B1172386) derivatives as the stationary phase. libretexts.org The enantiomers partition into the chiral cavities of the cyclodextrin, and subtle differences in the stability of the inclusion complexes lead to their separation. Analytes often require derivatization to increase their volatility and improve chromatographic performance. For a molecule like this compound, which has a relatively high molecular weight, high-temperature stable chiral columns would be necessary.
Table 3: Example of Chiral GC Separation of Diol Enantiomers (after derivatization)
| Compound (as TFA derivative) | Chiral Stationary Phase | Oven Program | Carrier Gas | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| 1,2-Pentanediol | Astec® CHIRALDEX™ G-TA | 80°C, 5°C/min to 130°C | Helium | Not specified | Not specified | |
| 1,2-Hexanediol | Astec® CHIRALDEX™ G-TA | 80°C, 5°C/min to 130°C | Helium | Not specified | Not specified | |
| 1,2-Octanediol | Astec® CHIRALDEX™ G-TA | 80°C, 5°C/min to 130°C | Helium | Not specified | Not specified |
Note: Specific retention times were not provided in the source, but successful separation was reported.
Enantioselective Transformation-Based Resolution
Enantioselective transformation, often referred to as kinetic resolution, is a powerful strategy that utilizes a chiral catalyst or reagent to selectively convert one enantiomer of a racemic mixture into a different compound, leaving the other enantiomer unreacted. Enzymes, particularly lipases, are frequently employed for this purpose due to their high enantioselectivity and mild reaction conditions.
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated to form an ester, while the other remains as an alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The theoretical maximum yield for the unreacted enantiomer is 50%.
While specific enzymatic resolutions for this compound are not readily found in the literature, this method is broadly applicable to chiral alcohols and amines. Should the naphthalene (B1677914) analog possess or be derivatized to contain a hydroxyl or amino group, enzymatic resolution could be a viable approach.
Table 4: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Amines
| Substrate | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) of Product (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (R,S)-1-Phenylethylamine | Candida antarctica Lipase (B570770) B (Cal-B) | Methoxyacetamide | (R)-N-(1-Phenylethyl)methoxyacetamide | >99 | ~50 | |
| (R,S)-1-(1-Naphthyl)ethylamine | Candida antarctica Lipase B (Cal-B) | Methoxyacetamide | (R)-N-(1-(1-Naphthyl)ethyl)methoxyacetamide | >99 | ~50 |
Development and Application of Advanced Naphthalene Bis Phenylethyl Derivatives in Organic Synthesis
Naphthalene-Imide Derivatives with Chiral 1-Phenylethyl Substituents
Naphthalene (B1677914) diimides (NDIs) are a well-established class of compounds known for their high electron affinity, photostability, and chemical robustness. nih.gov Their properties make them valuable in fields ranging from organic electronics to supramolecular chemistry. The functionalization of the imide nitrogen atoms provides a powerful tool to modulate their solubility, packing arrangement, and electronic properties. nih.govrsc.org
The introduction of chiral substituents, such as the 1-phenylethyl group, onto the NDI core creates chiral chromophores with unique chiroptical and electrochemical properties. The general synthesis for such derivatives involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with a chiral amine, in this case, (R)- or (S)-1-phenylethylamine. This reaction is typically carried out at high temperatures in a high-boiling solvent like imidazole (B134444) or N-methyl-2-pyrrolidone (NMP). researchgate.netnih.gov
The resulting N,N'-bis(1-phenylethyl)naphthalene diimide is a chiral molecule whose stereochemistry can significantly influence its aggregation behavior. Research on unsymmetrically substituted chiral naphthalene diimides has shown that the chiral environment can lead to distinct Cotton effects in circular dichroism (CD) spectroscopy, confirming the transfer of chirality to the NDI chromophore. researchgate.net For a symmetrically substituted diimide with two chiral 1-phenylethyl groups, strong CD signals would be expected.
The photophysical and electrochemical properties are also impacted. While the fundamental absorption and emission profiles are dictated by the NDI core, the chiral substituents can affect the formation of aggregates (H- or J-aggregates), which in turn alters the photoluminescence spectra. rsc.org The electrochemical behavior, particularly the reduction potentials, can be fine-tuned by the electronic nature of the substituents attached to the imide nitrogens, although the effect of an alkyl-aryl group like 1-phenylethyl is expected to be modest compared to strongly electron-donating or -withdrawing groups. rsc.org
| Property | General Characteristics | Influence of Chiral 1-Phenylethyl Group |
|---|---|---|
| Synthesis | Condensation of naphthalenetetracarboxylic dianhydride and an amine. nih.gov | Reaction with enantiopure (R)- or (S)-1-phenylethylamine. |
| Chiroptical Properties | Typically achiral unless modified. | Induces chirality in the NDI core, observable via Circular Dichroism (CD) spectroscopy. researchgate.net |
| Photophysical Properties | Strong absorption in UV region, fluorescence dependent on aggregation. rsc.org | Chiral groups can control supramolecular assembly and thus modulate emission properties. |
| Electrochemical Properties | Characterized by two reversible one-electron reduction processes. rsc.org | Minor shifts in reduction potentials; potential for chiral recognition in electrochemical sensing. |
Novel Bis-dihydronih.govrsc.orgnaphthoxazine Frameworks as Chiral Ligands or Pre-catalysts
The synthesis of related chiral frameworks, such as bis(oxazolinyl) or bis(imidazolinyl) ligands, typically involves the condensation of a dicarboxylic acid with enantiopure amino alcohols. google.com By analogy, one could postulate that a hypothetical bis-dihydronaphthoxazine framework might be synthesized from a suitably functionalized naphthalene precursor, such as a diaminonaphthalene, which could react with chiral aldehydes or their derivatives to form the heterocyclic rings. The stereochemistry would be introduced by the chiral precursors used in the cyclization step. Such frameworks could potentially act as C2-symmetric ligands, where the nitrogen and oxygen atoms coordinate to a metal center, creating a defined chiral pocket for asymmetric transformations like hydrogenations or transfer hydrogenations. researchgate.netsciopen.com
Tetrahydronaphthalene Analogs Bearing 1-Phenylethyl Groups: Synthetic Scope and Transformations
Tetrahydronaphthalene (tetralin) and its derivatives are important structural motifs found in many biologically active compounds and are used as intermediates in organic synthesis. researchgate.net The specific analog, 1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene, is a known chemical entity. nih.gov
The synthesis of such compounds can be approached through several established methods. A primary route is the catalytic hydrogenation of the corresponding naphthalene precursor. For instance, 1-(1-phenylethyl)naphthalene (B13913551) could be selectively hydrogenated over a platinum or nickel catalyst to yield the tetralin derivative. Another powerful method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene derivative using a strong acid like concentrated sulfuric acid.
The synthetic scope allows for the creation of various substitution patterns. For example, 6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene and 1-phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene are also documented compounds, indicating that the phenylethyl group can be introduced at different positions on the naphthalene ring prior to or after its partial reduction. nih.govchemspider.comchemspider.com
Once formed, these tetrahydronaphthalene analogs can undergo further chemical transformations. The aliphatic ring can be functionalized through oxidation to introduce ketone functionalities (tetralones). The aromatic ring can undergo electrophilic substitution reactions. More advanced transformations include dearomative functionalization, where the remaining aromatic ring is further reduced or functionalized. For instance, treatment of related 1-naphthonitrile (B165113) derivatives with hydride sources can lead to dearomative hydride addition at the C4 position, creating a 1,4-dihydronaphthalene (B28168) with a quaternary carbon center at C1, which can then be trapped with various electrophiles. nih.gov Such a strategy could potentially be applied to transform a cyano-substituted phenylethyl-naphthalene into a highly functionalized, sp3-rich scaffold.
| Properties of 1-(1-Phenylethyl)-1,2,3,4-tetrahydronaphthalene nih.gov | |
|---|---|
| Property | Value |
| Molecular Formula | C18H20 |
| Molecular Weight | 236.36 g/mol |
| IUPAC Name | 1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
| XLogP3-AA (Lipophilicity) | 5.4 |
Designing Chiral Ligands for Asymmetric Catalysis Based on the 1-Phenylethyl-Naphthalene Scaffold
The rational design of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. nih.govnih.gov A key strategy involves using "privileged" chiral scaffolds, which are molecular backbones that can be effective in a wide range of transformations. utexas.edu While BINOL and similar C2-symmetric binaphthyl structures are famous examples, the 1-phenylethyl-naphthalene scaffold offers a different approach to introducing chirality.
In this scaffold, the chirality stems from the stereogenic center of the 1-phenylethyl group(s). A ligand based on 1,2-bis(1-phenylethyl)naphthalene would possess two chiral centers. If these groups are functionalized with coordinating atoms (e.g., phosphorus, nitrogen), they can form a chelate with a transition metal. The steric bulk of the phenyl and methyl groups on the chiral centers would create a well-defined chiral environment around the metal, influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.
Several design concepts could incorporate this scaffold:
Chiral Diphosphine Ligands: The naphthalene core could be functionalized with diphenylphosphine (B32561) groups, creating a P,P-bidentate ligand. The chirality would be conferred by the attached phenylethyl substituents, which would control the conformation of the chelate ring and the orientation of the P-phenyl groups.
P,N-Ligands: A highly successful approach in modern catalysis involves unsymmetrical P,N-ligands (e.g., PHOX ligands). nih.gov A 1-phenylethyl-naphthalene scaffold could be used to construct such a ligand, for instance, by having a phosphine (B1218219) group at one position and a chiral oxazoline (B21484) or pyridine (B92270) group at an adjacent position. The different electronic properties of the phosphorus (soft σ-donor) and nitrogen (hard σ-donor) atoms can lead to unique reactivity and selectivity. nih.gov
Bifunctional Ligands: The scaffold could be part of a bifunctional ligand, where one part binds to the metal and another part interacts with the substrate through non-covalent interactions (e.g., hydrogen bonding or Lewis basic activation). rsc.org
The modular nature of this scaffold would allow for systematic tuning. The naphthalene backbone can be modified electronically, and the phenylethyl groups can be altered to fine-tune the steric environment, enabling the optimization of the ligand for a specific catalytic reaction. utexas.edu
Concluding Remarks and Future Research Perspectives
Summary of Key Advances in 1,2-Bis(1-phenylethyl)naphthalene Research
Specific research on this compound is limited. However, advances in the study of related naphthalene (B1677914) derivatives provide a foundation for future investigations. Research on compounds like 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene has highlighted the potential of phenylethyl-substituted naphthalenes in applications such as high-temperature heat transfer fluids due to their thermal stability. google.com The synthesis of various naphthalene derivatives is well-established, with methods like the reaction of naphthalene with phenylethylmagnesium bromide offering potential pathways to obtaining this compound. ontosight.ai Furthermore, the broader class of naphthalene-based materials has been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting that this compound could be a candidate for similar applications. mdpi.comnih.gov
Emerging Challenges and Opportunities in the Field of Bis(phenylethyl)naphthalene Chemistry
The primary challenge in the field of bis(phenylethyl)naphthalene chemistry is the lack of focused research on specific isomers like this compound. This presents a significant opportunity for synthetic chemists to develop and characterize novel synthetic routes to produce this and other specific isomers with high purity. A key challenge will be controlling the regioselectivity of the substitution on the naphthalene ring to isolate the 1,2-isomer specifically.
Another challenge lies in the detailed characterization of these compounds. While computational methods can predict properties, experimental data on crystal structure, spectroscopic characteristics, and thermal behavior are essential for validating these predictions and understanding the molecule's behavior. nih.gov The opportunity here is for researchers to conduct comprehensive analytical studies to build a database of properties for this class of compounds.
The potential for these molecules to interact with biological systems, as suggested by studies on other naphthalene derivatives, opens up opportunities for medicinal chemistry. mdpi.comnih.gov However, this also presents the challenge of understanding their metabolic pathways and potential toxicity, which would require extensive biological evaluation.
Potential Avenues for Further Academic Exploration and Interdisciplinary Research
The study of this compound offers several avenues for future research:
Synthetic Chemistry: Development of stereoselective and regioselective synthetic methods for this compound is a fundamental area for exploration. This could involve investigating various catalytic systems and reaction conditions.
Materials Science: Given the thermal stability of related compounds, a key research direction would be to investigate the thermophysical properties of this compound. google.com This could lead to its application in advanced materials, such as high-performance lubricants or liquid crystals. The study of its photophysical properties could also reveal potential applications in optoelectronics.
Catalysis: The phenylethylnaphthalene scaffold could serve as a ligand for transition metal catalysts. Research into the coordination chemistry of this compound and the catalytic activity of its metal complexes in various organic transformations would be a valuable pursuit.
Computational Chemistry: In parallel with experimental work, computational studies can provide insights into the conformational analysis, electronic structure, and reactivity of this compound. nih.gov This can help in predicting its properties and guiding experimental design.
Medicinal Chemistry and Toxicology: Interdisciplinary research involving chemists, biologists, and toxicologists could explore the potential biological activities of this compound. This would involve screening for various therapeutic effects and conducting thorough toxicological assessments to ensure its safety. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
